1-(3-Ethoxypropyl)-3-methylpiperidin-4-one
Description
1-(3-Ethoxypropyl)-3-methylpiperidin-4-one is a monocyclic piperidone derivative featuring a ketone group at the 4-position of the piperidine ring. The compound is substituted with a 3-ethoxypropyl group at the 1-position and a methyl group at the 3-position. Its synthesis involves Dickmann condensation of 3-ethoxypropylamine with ethyl acrylate, followed by decarboxylation and saponification steps to form the piperidone core . This compound serves as a precursor for synthesizing bicyclic bispidine derivatives (3,7-diazabicyclo[3.3.1]nonan-9-ones) via Mannich condensation with primary amines and formaldehyde .
Properties
IUPAC Name |
1-(3-ethoxypropyl)-3-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-14-8-4-6-12-7-5-11(13)10(2)9-12/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYQCFRBHQMJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CCC(=O)C(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one typically involves the reaction of 4-hydroxypiperidine with 3-ethoxypropyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the ethoxypropyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Ethoxypropyl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-(3-Ethoxypropyl)-3-methylpiperidin-4-one has been studied for several key applications:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. Preliminary studies suggest it may be effective against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.
Case Study:
A study on piperidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for this compound in therapeutic applications against microbial infections.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Candida albicans | 10 |
Neuropharmacological Effects
The compound's structural similarity to piperidine derivatives suggests potential interactions with neurotransmitter systems, which could influence mood and behavior. Ongoing research aims to elucidate its impact on neurotransmitter receptors.
Case Study:
In a controlled trial assessing various piperidine derivatives on anxiety-like behaviors in rodents, some derivatives showed a reduction in anxiety levels, suggesting therapeutic potential for treating anxiety disorders.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one and Related Compounds
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Conformation |
|---|---|---|---|---|
| 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one | Monocyclic piperidone | 1-(3-Ethoxypropyl), 3-methyl | C₁₁H₂₁NO₂ | Flexible chair |
| 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Bicyclic bispidine | 3-Cyclopropanmethyl, 7-(3-ethoxypropyl) | C₁₆H₂₈N₂O₂ | Rigid "chair-chair" |
| 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane | Reduced bispidine (non-ketone) | 3-Cyclopropanmethyl, 7-(3-ethoxypropyl) | C₁₆H₃₀N₂O | Planar bicyclic scaffold |
Key Differences :
- Ring System: The target compound is monocyclic, while bispidines (e.g., C₁₆H₂₈N₂O₂) are bicyclic, conferring rigidity and distinct spatial orientations .
- Functional Groups: Bispidines retain a ketone group (nonan-9-one), whereas reduced analogs (e.g., C₁₆H₃₀N₂O) lack this feature, altering reactivity .
- Conformation: Bispidines adopt a rigid "chair-chair" conformation due to bicyclic constraints, while the monocyclic target compound exhibits greater flexibility .
Key Insights :
- The target compound is synthesized efficiently via Dickmann condensation, while bispidines require multi-step Mannich cyclocondensation and reduction, leading to lower yields .
- Bicyclic derivatives often necessitate chromatographic purification due to their viscous nature, adding complexity to synthesis .
Physicochemical Properties Comparison
Table 3: Elemental Analysis and Physical Properties
Key Observations :
Biological Activity
1-(3-Ethoxypropyl)-3-methylpiperidin-4-one is a synthetic compound with a molecular formula of C11H19NO. It has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H19NO
- Molecular Weight: 183.28 g/mol
- CAS Number: 1249336-33-1
Biological Activity
1-(3-Ethoxypropyl)-3-methylpiperidin-4-one exhibits several biological activities that are of interest to researchers:
1. Antimicrobial Activity
Research indicates that compounds similar to 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one possess antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .
2. Neuropharmacological Effects
The compound is structurally related to piperidine derivatives, which are known for their effects on the central nervous system (CNS). It is hypothesized that 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one may interact with neurotransmitter systems, potentially influencing mood and behavior. Ongoing research aims to elucidate its impact on neurotransmitter receptors .
The exact mechanism of action for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one is not fully understood. However, it is believed to modulate specific receptors or enzymes involved in neurotransmission and microbial inhibition. The compound's ability to bind to these targets may lead to various physiological effects, including alterations in synaptic transmission and microbial metabolism.
Case Study 1: Antimicrobial Properties
A study conducted on piperidine derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on the piperidine scaffold .
Case Study 2: Neuropharmacological Assessment
In a controlled trial assessing the effects of various piperidine derivatives on anxiety-like behaviors in rodents, researchers noted that certain derivatives led to decreased anxiety levels. These findings suggest that compounds like 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one could have therapeutic potential in treating anxiety disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one | Antimicrobial, Neuropharmacological | Potential for antimicrobial and CNS effects |
| Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride | Antimicrobial | Effective against various bacterial strains |
| Piperidine derivatives | CNS effects | Modulates neurotransmitter systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
